1H-吡唑-5-甲酰氯

描述

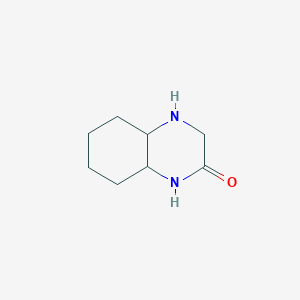

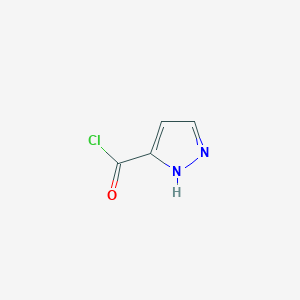

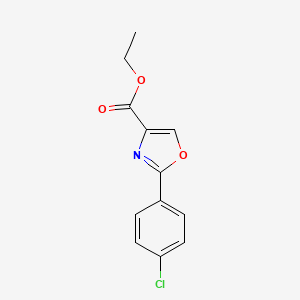

1H-pyrazole-5-carbonyl chloride (also known as pyrazole-5-carboxylic acid chloride) is an important organic intermediate used in the synthesis of various organic compounds. It is an important building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Pyrazole-5-carboxylic acid chloride is a versatile reagent used in the synthesis of a wide range of organic compounds, including heterocycles, peptides, and amines. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.

科学研究应用

合成和配体开发

1H-吡唑-5-甲酰氯有助于合成具有各种官能化取代基的吡唑。一项研究证明了吡唑的合成,其特点是官能化的侧链连接到碳 3,而不同的烷基和芳基取代基连接到碳 5 (Grotjahn 等人,2002)。这些化合物可用作配体,其重要性在于环碳上的配位侧链(而不是环氮上的配位侧链)使环氮及其连接的质子可用于氢键。

杂环化合物合成

1H-吡唑-5-甲酰氯用于合成杂环类似物,如 1H-吡喃并[2,3-c:6,5-c]二吡唑-4(7H)-酮和硫酮。合成过程涉及 1-取代的 2-吡唑啉-5-酮与不同的羰基氯化物的反应,突出了 1H-吡唑-5-甲酰氯在形成复杂杂环结构中的多功能性 (Datterl 等人,2010)。

酶抑制研究

研究还利用 1H-吡唑-5-甲酰氯合成酰胺衍生物,以研究其对酶(如碳酸酐酶同工酶)的抑制作用。此类研究对于理解酶机制和潜在的治疗应用至关重要 (Bülbül 等人,2008)。

新型化合物合成

此外,1H-吡唑-5-甲酰氯用于合成新型化合物,如吡啶基-吡唑-5-羧酸酰胺化合物。合成过程证明了该化合物在形成新化学实体中的用途,这些实体可能在制药和化学研究中具有各种应用 (王军,2010)。

生物活性研究

1H-吡唑-5-甲酰氯还在合成化合物用于生物活性研究中发挥作用,例如研究抗真菌和抗癌活性。这突出了其在开发新的治疗剂中的重要性 (Wu 等人,2012)。

作用机制

Target of Action

1H-Pyrazole-5-carbonyl chloride, a pyrazole derivative, has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are communicable diseases affecting millions of people worldwide .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in various ways . For instance, a molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of a certain pyrazole derivative . It’s plausible that 1H-pyrazole-5-carbonyl chloride may interact with its targets in a similar manner, leading to changes that inhibit the growth or survival of the pathogens.

Biochemical Pathways

It’s known that pyrazole derivatives can influence various biochemical processes . For instance, they can interfere with the metabolic pathways of the target organisms, leading to their death or growth inhibition

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy . Therefore, further studies are needed to investigate the ADME properties of 1H-pyrazole-5-carbonyl chloride.

Result of Action

The result of the action of 1H-pyrazole-5-carbonyl chloride is the inhibition of the growth or survival of the target organisms. For instance, certain pyrazole derivatives have shown superior antipromastigote activity, being more active than standard drugs . Similarly, other pyrazole derivatives have shown significant inhibition effects against Plasmodium berghei . It’s plausible that 1H-pyrazole-5-carbonyl chloride may have similar effects.

Action Environment

The action environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the activity of the compound . For instance, certain pyrazole derivatives are stable under inert atmosphere and at low temperatures

属性

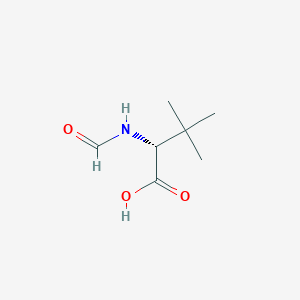

IUPAC Name |

1H-pyrazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-4(8)3-1-2-6-7-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIZZDCWMOGEGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510115 | |

| Record name | 1H-Pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717871-84-6 | |

| Record name | 1H-Pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 1H-pyrazole-5-carbonyl chloride in the presented research?

A: 1H-pyrazole-5-carbonyl chloride serves as a key building block for synthesizing various N-aryl-3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives. These derivatives are being investigated for their potential biological activities, particularly as anticancer agents and osteogenesis inducers. ,

Q2: Can you provide an example of a synthesis reaction using 1H-pyrazole-5-carbonyl chloride based on the research?

A: Certainly. One study describes a reaction where 1H-pyrazole-5-carbonyl chloride (specifically, 3-aryl-1-arylmethyl-1H-pyrazole-5-carbonyl chloride) reacts with various substituted anilines. This reaction yields a series of N-aryl-3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives.

Q3: How is the structure of the synthesized pyrazole-5-carboxamide derivatives confirmed?

A3: Researchers employ a combination of spectroscopic techniques to characterize the synthesized compounds. These techniques include:

- X-ray Crystallography: Used in some cases to determine the three-dimensional structure of the molecule, providing definitive confirmation of its connectivity and conformation.

Q4: The papers mention "molecular docking" studies. What is the significance of those in this context?

A: Molecular docking studies are computational methods used to predict the preferred orientation of one molecule (ligand) to a second molecule (receptor) when bound to each other to form a stable complex. In the context of the presented research, molecular docking was performed using human c-Met kinase and JAK1 as target proteins . This type of study helps to understand how the synthesized compounds might interact with specific biological targets and provides insights into their potential mechanism of action at a molecular level.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-2,3-dihydro-benzo[h]chromen-4-one](/img/structure/B1611176.png)

![3-(2-Hydroxy-ethoxymethyl)-2,5,9-trimethyl-furo[3,2-G]chromen-7-one](/img/structure/B1611186.png)